Z-Ser(Bzl)-OH
Description
Chemical Structure and Properties
Z-Ser(Bzl)-OH, or N-Carbobenzyloxy-O-benzyl-L-serine, is a protected serine derivative widely used in peptide synthesis. Its structure features two protective groups:
- Z (Benzyloxycarbonyl): Protects the α-amino group of serine.
- Bzl (Benzyl): Protects the hydroxyl group on the serine side chain.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-17(21)16(13-23-11-14-7-3-1-4-8-14)19-18(22)24-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYRLHUAMWRBHC-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbobenzyloxy (Z) Protection of O-Benzyl-L-Serine
The most widely documented synthesis of this compound involves the selective protection of O-benzyl-L-serine using dibenzyl dicarbonate (Dibenzyl DIC) under alkaline conditions.
Reaction Conditions and Procedure
-
Reagents :
-
O-Benzyl-L-serine (25.0 g, 128 mmol)
-
Dibenzyl dicarbonate (36.1 g, 126 mmol)
-
Sodium carbonate (7.46 g, 70 mmol)
-
Solvent system: 1,4-dioxane (200 mL) and water (100 mL)
-
-
Procedure :
-
O-Benzyl-L-serine is dissolved in a 2:1 (v/v) mixture of water and dioxane.
-
Sodium carbonate is added to adjust the pH to ~9–10, facilitating deprotonation of the amino group.
-
A solution of dibenzyl dicarbonate in dioxane is introduced dropwise at room temperature.
-
The reaction proceeds for 18 hours under continuous stirring.
-
Dioxane is evaporated under reduced pressure, and the aqueous residue is extracted with diethyl ether.
-
The organic layer is dried over sodium sulfate, concentrated, and washed with hexane to yield crude this compound (39.57 g, 95% yield).
-
Mechanistic Insights
The reaction follows a nucleophilic acyl substitution mechanism:
-
Deprotonation of the amino group by sodium carbonate enhances its nucleophilicity.
-
Attack of the amino group on the electrophilic carbonyl carbon of dibenzyl dicarbonate forms a tetrahedral intermediate.
-
Elimination of the leaving group (benzyl carbonate) generates the Z-protected amine.
Yield and Purity Considerations
-
Purity : The crude product is sufficiently pure for most applications, but recrystallization from ethanol/water mixtures can enhance purity to >98%.
Optimization Strategies for Large-Scale Synthesis
Solvent Selection and Stoichiometry
-
Solvent System : Aqueous dioxane provides optimal solubility for both O-benzyl-L-serine (polar) and dibenzyl dicarbonate (nonpolar). Alternatives like tetrahydrofuran (THF) or dimethylformamide (DMF) may reduce yields due to side reactions.
-
Stoichiometry : A slight excess of dibenzyl dicarbonate (1.05 equiv) ensures complete conversion of the amino group while minimizing dimerization.
Workup and Isolation
-
Extraction : Diethyl ether selectively partitions the product into the organic phase, leaving unreacted starting materials in the aqueous layer.
-
Washing : Hexane removes residual dibenzyl dicarbonate and byproducts, yielding a white crystalline solid.
Analytical Characterization of this compound
Spectroscopic Data
-
IR (KBr) : Peaks at 1740 cm⁻¹ (C=O stretch, carbamate), 1710 cm⁻¹ (C=O stretch, carboxylic acid), and 1510 cm⁻¹ (N–H bend).
-
¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 10H, aromatic), 5.10 (s, 2H, CH₂Ph), 4.45 (s, 2H, CH₂O), 4.20 (q, 1H, α-CH), 3.80 (dd, 2H, β-CH₂).
-
¹³C NMR (100 MHz, CDCl₃) : δ 172.5 (COOH), 156.2 (carbamate C=O), 136.1–127.8 (aromatic carbons), 70.1 (CH₂Ph), 66.8 (CH₂O), 54.3 (α-CH), 33.1 (β-CH₂).
Elemental Analysis
Chromatographic Purity
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
This compound is incorporated into peptide chains using carbodiimide coupling agents (e.g., DCC or EDC). The Z group is removed selectively via hydrogenolysis (H₂/Pd-C), while the Bzl group is retained for subsequent deprotection with strong acids (e.g., HF).
Case Study: Synthesis of Serine-Rich Peptides
In a study of tripeptide derivatives, this compound enabled the synthesis of Ser–Pro–His sequences with >90% coupling efficiency, as confirmed by MALDI-TOF mass spectrometry.
Challenges and Mitigation Strategies
Racemization During Coupling
Chemical Reactions Analysis
Types of Reactions
Z-Ser(Bzl)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Peptide Synthesis
Z-Ser(Bzl)-OH is predominantly utilized in solid-phase peptide synthesis (SPPS). Its protective groups allow for selective reactions that facilitate the assembly of complex peptide structures. The following points highlight its importance in this area:
- Stability and Reactivity : The compound's structure provides stability during synthesis while allowing for the efficient formation of peptide bonds. The NHS ester group enhances reactivity, making it easier to couple with other amino acids .
- Building Block for Peptides : this compound serves as a crucial building block for synthesizing peptides containing serine. It allows researchers to explore the biochemical properties of these peptides in various biological contexts.
Protein Engineering
In protein engineering, this compound is employed to modify proteins to study their structure and function. Its applications include:
- Investigating Protein Functionality : By incorporating this compound into proteins, researchers can analyze how modifications affect protein activity and interactions.
- Controlled Release Mechanisms : The selective cleavage of protective groups allows for controlled release of the serine moiety, which can be useful in studying signaling pathways and enzyme activities in cellular environments .
Drug Development
This compound has significant implications in pharmaceutical research:
- Therapeutic Potential : Peptides synthesized using this compound are investigated for their potential therapeutic effects, particularly in treating neurological disorders and metabolic diseases .
- Targeted Drug Delivery : The ability to control the release of the D-serine moiety through specific cleavage mechanisms positions this compound as a candidate for developing targeted therapies that require precise delivery of bioactive peptides.
Industrial Biotechnology
In industrial applications, this compound is valuable for producing synthetic peptides used in diagnostics and therapeutic agents:
- Enzyme Inhibitors : Synthetic peptides derived from this compound can serve as enzyme inhibitors, which are crucial in various biochemical assays and therapeutic interventions .
- Diagnostic Reagents : The compound's role in synthesizing peptides extends to creating diagnostic tools that can detect specific biomarkers in clinical settings.
Mechanism of Action
The mechanism of action of Z-Ser(Bzl)-OH involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Research Findings and Practical Considerations
Stability and Reactivity
- This compound: Stable under basic and nucleophilic conditions but requires harsh acids (e.g., HBr in acetic acid) or hydrogenolysis for deprotection. This limits its use in acid-sensitive sequences .
- Z-Ser(tBu)-OH : Offers superior stability in basic environments and is compatible with TFA, a standard reagent in Fmoc/tBu strategies .
Biological Activity
Z-Ser(Bzl)-OH, also known as Z-Serine Benzyl Ester, is a derivative of the amino acid serine, notable for its protective benzyloxycarbonyl group. This compound plays a significant role in peptide synthesis and has garnered attention for its biological activity and potential therapeutic applications.
This compound has a molecular formula of C₁₅H₁₉N₃O₄ and a molecular weight of approximately 329.35 g/mol. The presence of the benzyloxycarbonyl group allows for selective protection of the amino group, which is crucial in solid-phase peptide synthesis (SPPS) due to its stability and ease of manipulation .
Synthesis Methods
Various methods for synthesizing this compound have been reported, including:
- Ball-Milling Technology : An eco-friendly approach that utilizes mechanical energy to facilitate chemical reactions without solvents. This method has shown high efficiency in producing various N-protected amino acids, including this compound .
- Conventional Chemical Reactions : Traditional methods involve the use of coupling reagents to form amide bonds, where this compound can be synthesized through the reaction of serine with benzyloxycarbonyl chloride under appropriate conditions .
Biological Activity
The biological activity of this compound is primarily linked to its role as an intermediate in peptide synthesis and its potential effects on various biological processes.
- D-serine Release : this compound can be utilized to study the specific roles of D-serine in cellular signaling pathways. The controlled release of D-serine through selective cleavage of protective groups allows researchers to investigate its impact on neuronal signaling and neurotransmission.
- Therapeutic Potential : Due to its ability to release D-serine in a controlled manner, this compound is being explored as a candidate for developing therapeutics aimed at neurological disorders. D-serine has been implicated in modulating NMDA receptor activity, which is crucial for synaptic plasticity and memory formation .
- Peptide Synthesis : As a building block in peptide synthesis, this compound facilitates the creation of complex peptides that can exhibit specific biological activities, including antimicrobial and anti-inflammatory properties .
Neuropharmacological Research
A study published in ACS Chemical Neuroscience investigated the effects of D-serine on synaptic transmission. By incorporating this compound into experimental setups, researchers were able to demonstrate that D-serine enhances NMDA receptor-mediated currents, suggesting its critical role in synaptic plasticity.
Therapeutic Applications
Research highlighted in Bioorganic & Medicinal Chemistry Letters explored the potential of D-serine-based therapeutics for treating schizophrenia. The ability to release D-serine from this compound provides a promising strategy for targeted drug delivery systems aimed at modulating glutamatergic signaling pathways .
Table 1: Synthesis Yields of this compound
Table 2: Biological Activities Associated with D-serine Release
Q & A
Q. What are the standard synthetic protocols for Z-Ser(Bzl)-OH, and how can its purity be validated?
this compound is synthesized via orthogonal protection strategies. A typical method involves benzyloxycarbonyl (Z) group protection of the amine and tert-butyl (Bzl) protection of the serine hydroxyl group. The synthesis is validated using nuclear magnetic resonance (NMR) to confirm regioselectivity (e.g., H and C NMR for backbone and side-chain assignments) and mass spectrometry (MS) for molecular weight verification . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 220 nm, ensuring ≥95% purity for peptide synthesis applications .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Key techniques include:
- Infrared (IR) spectroscopy : Confirms the presence of carbonyl (C=O) stretches (~1700 cm) from the Z group and hydroxyl (O-H) vibrations (~3400 cm) .
- NMR spectroscopy : H NMR detects aromatic protons (δ 7.2–7.4 ppm) from the benzyl group, while C NMR identifies tert-butyl carbons (δ 27–30 ppm) .
- Mass spectrometry : Electrospray ionization (ESI-MS) validates the molecular ion peak (m/z 295.33 for [M+H]) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in solid-phase peptide synthesis (SPPS)?
Yield optimization requires:
- Coupling reagent selection : Use HOBt/DIC or Oxyma Pure/DIC to minimize racemization.
- Solvent choice : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reaction efficiency.
- Temperature control : Maintain 0–4°C during coupling to reduce side reactions . Post-synthesis, quantify yield via gravimetric analysis and validate with HPLC .
Q. What experimental strategies address contradictions in reported spectral data for this compound derivatives?
Discrepancies in NMR or MS data often arise from:
Q. How does the steric bulk of the Bzl group influence this compound’s reactivity in peptide coupling?
The tert-butyl group introduces steric hindrance, slowing acylation rates. To mitigate this:
- Activation time : Extend activation periods (30–60 minutes) for efficient carbodiimide-mediated coupling.
- Microwave-assisted synthesis : Enhances reaction kinetics under controlled temperatures (50–60°C) . Monitor reaction progress via Kaiser test or LC-MS .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing this compound’s stability under varying pH conditions?
- Kinetic studies : Fit degradation data (e.g., HPLC peak area vs. time) to first-order kinetics to calculate half-life ().
- pH-rate profiles : Use nonlinear regression to identify pH-dependent degradation mechanisms (e.g., acid-catalyzed hydrolysis) .
- Error analysis : Report standard deviations (n ≥ 3) and confidence intervals (95%) for reproducibility .
Q. How should researchers design experiments to resolve conflicting reports on this compound’s solubility?
- Solvent screening : Test solubility in DMF, DCM, THF, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy or nephelometry.
- Temperature dependence : Measure solubility at 25°C vs. 40°C to assess thermodynamic parameters .
- Cross-validate : Compare results with published databases (e.g., PubChem) and adjust for batch-to-batch variability .
Methodological Guidelines
Q. What are the best practices for documenting this compound synthesis in academic publications?
Follow the Beilstein Journal of Organic Chemistry’s standards:
- Experimental section : Detail reagents (purity, suppliers), reaction conditions (time, temperature), and purification methods (e.g., column chromatography gradients).
- Supporting information : Include raw spectral data (NMR, IR, MS) and HPLC chromatograms .
- Reproducibility : Provide step-by-step protocols for critical steps (e.g., deprotection of the Z group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
